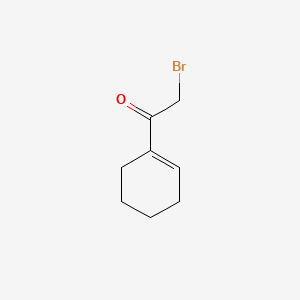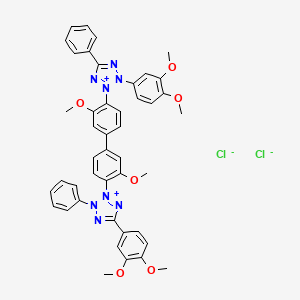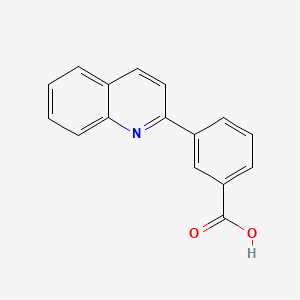![molecular formula C36H27N5O7S B590687 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- CAS No. 133118-06-6](/img/new.no-structure.jpg)
3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE is a complex organic compound with the molecular formula C36H27N5O7S and a molecular weight of 673.69 g/mol . This compound is known for its unique structure, which includes a fluoresceinyl group, making it useful in various scientific applications, particularly in fluorescence-based assays and imaging techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes and molecular interactions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The fluoresceinyl group allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and quantify biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE include:
- 4-[2-(DIMETHYLAMINO)ETHYLAMINOSULFONYL]-7-CHLORO-2,1,3-BENZOXADIAZOLE
- N,N-DIMETHYL-2-[4-[(METHYLAMINO)METHYL]PHENOXY]ETHANAMINE
- 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE
Uniqueness
What sets 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE apart is its unique combination of the imidazo[1,2-a]pyrazine core and the fluoresceinyl thiourea moiety. This structure imparts distinct fluorescent properties, making it highly valuable in fluorescence-based applications .
Propriétés
Numéro CAS |
133118-06-6 |
|---|---|
Formule moléculaire |
C36H27N5O7S |
Poids moléculaire |
673.7 g/mol |
Nom IUPAC |
5-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,42,44H,12-13H2,1H3,(H,45,46)(H2,37,40,49) |
Clé InChI |
ZARKFCVEEAHABA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
SMILES canonique |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)O |
Origine du produit |
United States |
Q1: How does FCLA enable the detection of singlet oxygen during PDT?
A: FCLA acts as a chemiluminescent probe for reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide, generated during PDT [, , ]. Upon reacting with these ROS, FCLA undergoes a chemical reaction that leads to the emission of photons, detectable as chemiluminescence (CL) []. This CL signal, with a peak at 525nm, is directly proportional to the amount of ROS present, offering a real-time measure of ROS generation during PDT [, ].
Q2: What are the advantages of using FCLA over traditional methods for singlet oxygen detection in PDT?
A: Direct measurement of singlet oxygen luminescence is challenging due to its short lifetime and weak signal []. FCLA offers several advantages:
- Sensitivity: FCLA exhibits high sensitivity in detecting singlet oxygen, even at low concentrations [].
- Real-Time Monitoring: FCLA-CL allows for real-time monitoring of singlet oxygen production during PDT, providing valuable insights into treatment dynamics [, ].
- Simplified Detection: Unlike direct ¹O₂ luminescence, FCLA-CL can be detected using conventional optical detectors, making it a more practical approach [].
Q3: Has the relationship between FCLA-CL signal and PDT treatment efficacy been investigated?
A: Yes, studies have shown a direct correlation between FCLA-CL intensity and the cytotoxicity induced by PDT in lymphoma cells []. This suggests that FCLA-CL could serve as a potential real-time dosimeter for PDT, allowing for better control and optimization of treatment protocols [].
Q4: Beyond PDT, are there other potential applications for FCLA in research?
A4: The high sensitivity and specificity of FCLA towards ¹O₂ and superoxide make it a promising tool for various research applications:
- Investigating oxidative stress: FCLA could be used to study oxidative stress in biological systems, providing insights into diseases and cellular processes [].
- Evaluating antioxidant activity: The ability of FCLA to detect ROS can be utilized to assess the efficacy of antioxidant compounds and therapies [].
- Visualizing ROS generation: Using fluorescence microscopy, FCLA has been successfully employed to visualize the localized production of superoxide in the red tide alga Chattonella antiqua []. This technique could be further explored to study ROS generation in various biological models.
Q5: What are the limitations of using FCLA for singlet oxygen detection?
A5: While FCLA presents significant advantages, it is essential to consider potential limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)






